molecular formula C23H16N4O2 B14962244 2-phenyl-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-phenyl-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B14962244
M. Wt: 380.4 g/mol
InChI Key: TVRVDBBACRDJGF-UHFFFAOYSA-N
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Description

2-PHENYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridine ring fused with a naphthyridine ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 2-PHENYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves several steps. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reaction with sodium and ammonium chloride in ethanol solution completes the synthesis . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like mCPBA to form N-oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like TMSCN.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include mCPBA for oxidation, sodium borohydride for reduction, and TMSCN for nucleophilic substitution. Major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridine derivatives .

Scientific Research Applications

2-PHENYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and naphthyridine rings allow it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and target, but generally, the compound can modulate biological processes by altering the activity of key proteins .

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with fused ring structures, such as imidazole and pyrazole derivatives. Compared to these compounds, 2-PHENYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties .

Similar Compounds

  • Imidazole derivatives
  • Pyrazole derivatives
  • Pyridine derivatives
  • Naphthyridine derivatives

These compounds share some structural similarities but differ in their specific ring structures and substituents, leading to varied chemical reactivity and biological activity.

Properties

Molecular Formula

C23H16N4O2

Molecular Weight

380.4 g/mol

IUPAC Name

2-phenyl-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C23H16N4O2/c28-22-18-14-19-21(10-13-27(23(19)29)17-7-2-1-3-8-17)25-20(18)9-12-26(22)15-16-6-4-5-11-24-16/h1-14H,15H2

InChI Key

TVRVDBBACRDJGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CC5=CC=CC=N5

Origin of Product

United States

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